2-(1-Bromovinyl)pyridine

Vue d'ensemble

Description

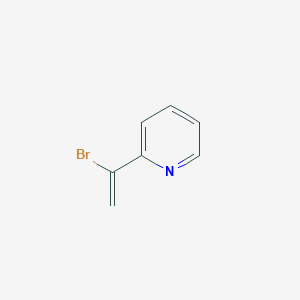

2-(1-Bromovinyl)pyridine is an organic compound with the molecular formula C7H6BrN It is a derivative of pyridine, where a bromovinyl group is attached to the second position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromovinyl)pyridine typically involves the bromination of 2-vinylpyridine. One common method includes the addition of bromine to 2-vinylpyridine, followed by dehydrobromination using an alcohol solution of alkali . This method ensures the formation of the desired bromovinyl group at the second position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The bromovinyl moiety serves as a versatile handle for transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

2-(1-Bromovinyl)pyridine undergoes palladium-catalyzed cross-coupling with arylboronic acids. For example:

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, DMF | 85 |

This reaction enables the synthesis of biaryl derivatives with retention of the vinyl-pyridine scaffold .

Nucleophilic Substitution

The bromine atom participates in S<sub>N</sub>Ar (nucleophilic aromatic substitution) reactions under mild conditions:

Amination

Treatment with primary/secondary amines in DMSO at 120°C achieves substitution:

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Piperidine | Pr<sup>i</sup>₂NEt | DMSO | 120 | 18 | 92 |

Mechanistic studies suggest that electron-withdrawing effects of the pyridine ring activate the bromovinyl group for nucleophilic attack .

Radical-Mediated Functionalization

Photoredox catalysis enables hydroarylation and C–H functionalization:

Radical Hydroarylation

Using [Ir(ppy)₃] as a photocatalyst and thiols as HAT catalysts:

| Olefin | Product | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Vinyl acetate | 2-(1-Acetoxyethyl)pyridine | 76 | 3:1 |

The reaction proceeds via a bromopyridine radical intermediate generated through proton-coupled electron transfer (PCET) .

Halogen Exchange

Silver-mediated fluorination replaces bromine with fluorine:

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| This compound | AgF₂, TMSOTf | MeCN | 88 |

This method provides access to fluorinated pyridine derivatives critical in medicinal chemistry .

Stereochemical Transformations

The bromovinyl group participates in stereoselective reactions:

Hydrodebromination

Tellurium-promoted reduction achieves >90% (E)-selectivity:

| Substrate | Reagent | Product | E:Z Ratio |

|---|---|---|---|

| This compound | NaBH₄, Te powder | 2-Vinylpyridine | 96:4 |

Steric interactions between the pyridine ring and reducing agent dictate selectivity .

Coordination Chemistry

The pyridine nitrogen and bromovinyl group act as ligands in metal complexes:

-

Pd(II) complexes of this compound show catalytic activity in Heck reactions .

-

Ag(I) adducts facilitate halogen transfer in photoredox systems .

Key Mechanistic Insights

-

Electronic Effects : The pyridine ring lowers the LUMO energy of the bromovinyl group by 1.2 eV (DFT calculations), enhancing electrophilicity .

-

Steric Control : Substituents at the pyridine 3-position increase activation barriers by 2.8 kcal/mol in S<sub>N</sub>Ar reactions due to non-covalent interactions .

-

Solvent Dependency : Coordinating solvents like TFE stabilize radical intermediates via hydrogen bonding (ΔG‡ reduced by 9.4 kcal/mol) .

Applications De Recherche Scientifique

Chemistry

2-(1-Bromovinyl)pyridine serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows for:

- Development of Catalysts : It is utilized in creating ligands for catalysis, enhancing reaction efficiencies in various organic transformations.

- Formation of Substituted Pyridines : The compound acts as a precursor for numerous substituted pyridine derivatives, expanding the chemical library for research and industrial applications.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Activity : Studies have shown that pyridine compounds possess significant antimicrobial properties. For instance, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 55 to 56 μg/mL .

- Antiviral Properties : Recent investigations highlighted its derivatives as promising candidates against viral infections, including varicella-zoster virus (VZV). Prodrugs derived from this compound exhibited potent antiviral activity with effective concentrations (EC50) below 0.05 μM .

Medicine

The compound is under investigation for its potential as a pharmaceutical precursor:

- Drug Development : Ongoing research focuses on its derivatives' efficacy against various diseases, including cancer and viral infections. For example, one study reported that a derivative showed significant anti-VZV activity without cytotoxic effects in human fibroblast cells .

- Therapeutic Applications : Compounds containing the pyridine nucleus have been linked to multiple therapeutic effects, including analgesic and anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Condition | MIC/EC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 56 μg/mL |

| Escherichia coli | MIC = 55 μg/mL | |

| Antiviral | Varicella-zoster virus | EC50 < 0.05 μM |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Bromovinyl group + Pyridine | Versatile intermediate |

| 2-Bromopyridine | Lacks vinyl group | Less reactive than bromovinyl variant |

| 2-Ethynylpyridine | Ethynyl group instead | Different reactivity profile |

Case Studies

- Antimicrobial Efficacy Study : A series of pyridine derivatives were synthesized and tested against common bacterial strains. The study found that modifications to the bromovinyl group significantly enhanced antimicrobial potency.

- Antiviral Research on Prodrugs : A recent study synthesized prodrugs from β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil, demonstrating high efficacy against VZV with minimal cytotoxicity .

- Pharmaceutical Development : Research into the pharmacokinetics of derivatives indicated improved bioavailability and therapeutic index when compared to traditional antiviral agents .

Mécanisme D'action

The mechanism of action of 2-(1-Bromovinyl)pyridine and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromopyridine: Similar in structure but lacks the vinyl group.

2-Ethynylpyridine: Contains an ethynyl group instead of a bromovinyl group.

2-(1-Alkoxyvinyl)pyridines: Similar structure with an alkoxy group replacing the bromine atom.

Uniqueness

2-(1-Bromovinyl)pyridine is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Activité Biologique

2-(1-Bromovinyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of virology and medicinal chemistry. Its structural characteristics contribute to various interactions with biological systems, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H6BrN

- CAS Number : 67200-49-1

- SMILES Notation : C1=CC=CN=C1C(=C)Br

This compound features a bromovinyl group attached to a pyridine ring, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound has been primarily studied for its antiviral properties, particularly against viruses such as the Varicella Zoster Virus (VZV). Research indicates that derivatives of bromovinyl compounds exhibit significant antiviral activity, which can be attributed to their ability to interfere with viral replication mechanisms.

Antiviral Activity

Research has shown that compounds related to this compound possess notable antiviral effects. For example, a study on β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolane-4-yl)uracil (l-BHDU), which shares structural similarities with this compound, demonstrated potent anti-VZV activity with an EC50 value of 0.25 μM in human foreskin fibroblasts (HFFs) . This suggests that related compounds may also exhibit similar antiviral properties.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit viral polymerases or interfere with the attachment of viruses to host cells. The presence of the bromine atom in the vinyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with viral components.

Study on Antiviral Efficacy

A recent study explored various prodrugs derived from bromovinyl compounds, highlighting their effectiveness against VZV. The prodrugs exhibited low cytotoxicity while maintaining potent antiviral activity, indicating a promising avenue for developing new antiviral therapies .

Comparative Analysis of Related Compounds

| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| l-BHDU | 0.25 | >200 | >800 |

| Prodrug A | 0.036 | >100 | >2809 |

| Prodrug B | 0.034 | >100 | >2915 |

This table summarizes the efficacy and safety profiles of various compounds related to this compound, emphasizing their potential as therapeutic agents.

Propriétés

IUPAC Name |

2-(1-bromoethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMDMTPJNHAVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574186 | |

| Record name | 2-(1-Bromoethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67200-49-1 | |

| Record name | 2-(1-Bromoethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.